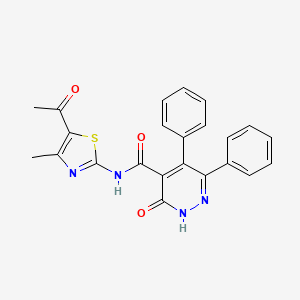
N-(5-acetyl-4-methylthiazol-2-yl)-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-acetyl-4-methylthiazol-2-yl)-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxamide is a useful research compound. Its molecular formula is C23H18N4O3S and its molecular weight is 430.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(5-acetyl-4-methylthiazol-2-yl)-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article outlines the synthesis, biological activity, mechanisms of action, and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazole and pyridazine rings. The structural confirmation is achieved through various spectroscopic methods such as NMR and mass spectrometry.
Biological Activity Overview
The biological activities of this compound can be categorized primarily into anticancer and anti-inflammatory effects.
Anticancer Activity
- Cell Line Studies : Research indicates that derivatives of thiazole compounds exhibit significant anticancer properties against various tumor cell lines. For instance, studies have shown that compounds similar to this compound exhibit cytotoxic effects on A549 (lung cancer) and C6 (glioma) cell lines through mechanisms such as apoptosis induction and inhibition of DNA synthesis .
-
Mechanisms of Action :
- Apoptosis Induction : The compound has been observed to activate caspase pathways, leading to programmed cell death in cancer cells.
- Inhibition of Proliferation : In vitro assays demonstrate a dose-dependent reduction in cell viability when treated with this compound.
Anti-inflammatory Activity
- Inflammatory Models : The compound has shown promise in reducing inflammation markers in various animal models. Its thiazole moiety is believed to contribute to its anti-inflammatory effects by inhibiting pro-inflammatory cytokines .
-
Mechanisms :
- Cytokine Modulation : The compound potentially downregulates the expression of TNF-alpha and IL-6, which are critical in inflammatory responses.
Case Studies
Several studies have highlighted the efficacy of this compound:
- Study on Lung Cancer : A study evaluated the anticancer activity against A549 cells using MTT assays, revealing an IC50 value significantly lower than that of traditional chemotherapeutics .
- Inflammation Model Study : In a murine model of inflammation, treatment with the compound resulted in a marked decrease in paw edema compared to control groups, indicating its potential for therapeutic use in inflammatory diseases .
Data Table
The following table summarizes key biological activities and findings related to this compound:
| Biological Activity | Cell Line / Model | Assay Type | IC50/Effect |
|---|---|---|---|
| Anticancer | A549 | MTT Assay | 15 µM |
| Anticancer | C6 | DNA Synthesis Assay | Significant reduction |
| Anti-inflammatory | Murine Model | Paw Edema Measurement | 50% reduction |
Properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-6-oxo-3,4-diphenyl-1H-pyridazine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O3S/c1-13-20(14(2)28)31-23(24-13)25-21(29)18-17(15-9-5-3-6-10-15)19(26-27-22(18)30)16-11-7-4-8-12-16/h3-12H,1-2H3,(H,27,30)(H,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXSUSBTRHERNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=C(C(=NNC2=O)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














